molecular formula C23H23FO5 B11427496 Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11427496
M. Wt: 398.4 g/mol
InChI Key: GFRHDHSAMZTCMY-UHFFFAOYSA-N
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Description

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structural features, including a dimethoxyphenyl group, a fluorophenyl group, and a cyclohexene ring with an ester and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Cyclohexene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring.

    Introduction of Functional Groups:

    Esterification and Ketone Formation: The final steps include esterification to introduce the ethyl ester group and oxidation to form the ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds:

    Ethyl 6-(2,5-dimethoxyphenyl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Ethyl 6-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound, particularly in terms of its potential interactions and applications in various fields of research.

Properties

Molecular Formula

C23H23FO5

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 6-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)9-10-21(18)28-3)11-15(12-20(22)25)14-5-7-16(24)8-6-14/h5-10,12-13,19,22H,4,11H2,1-3H3

InChI Key

GFRHDHSAMZTCMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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